N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide
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Overview
Description
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethylphenyl)ethanediamide is a compound known for its significant biological activity. It is a high-affinity and selective dopamine D4 receptor ligand . This compound is often used in scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the physiological and pathological context of the D4 dopamine receptors it targets. Given the role of these receptors in the CNS, the compound could potentially influence a variety of neurological processes and conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other interacting molecules can impact the compound’s effectiveness. Additionally, the compound’s insolubility in water could influence its behavior in various physiological environments .
Biochemical Analysis
Biochemical Properties
The compound interacts with the D4 dopamine receptor, a G protein-coupled receptor located primarily in the brain . The interaction between the compound and the D4 receptor is believed to influence various biochemical reactions
Cellular Effects
Given its interaction with the D4 dopamine receptor, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound’s mechanism of action is thought to involve binding interactions with the D4 dopamine receptor This may lead to changes in gene expression and potentially influence enzyme activity
Preparation Methods
The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethylphenyl)ethanediamide involves several steps. One common method includes the reaction of 4-(4-chlorophenyl)piperazine with 2-bromoethylamine hydrobromide, followed by the reaction with 3,4-dimethylbenzoyl chloride . The reaction conditions typically involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethylphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield amines.
Scientific Research Applications
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethylphenyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interaction with dopamine receptors, making it useful in neurobiological research.
Comparison with Similar Compounds
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethylphenyl)ethanediamide is unique due to its high affinity and selectivity for dopamine D4 receptors. Similar compounds include:
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide: Another selective dopamine D4 receptor ligand with a slightly different structure.
Cetirizine hydrochloride: Although primarily an antihistamine, it shares the piperazine ring structure.
These compounds differ in their specific receptor targets and therapeutic applications, highlighting the uniqueness of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethylphenyl)ethanediamide in dopamine receptor research.
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O2/c1-16-3-6-19(15-17(16)2)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)20-7-4-18(23)5-8-20/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPYLHSUOFPMOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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